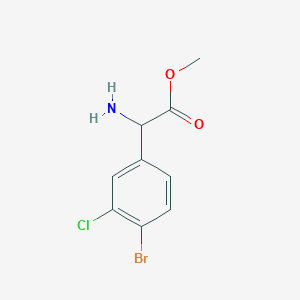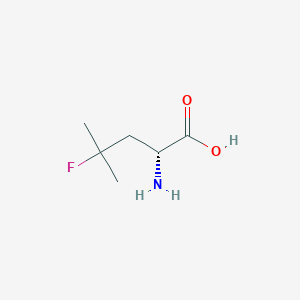
(R)-2-Amino-4-fluoro-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-4-fluoro-4-methylpentanoic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom and a methyl group on the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-fluoro-4-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the fluorination of a suitable precursor, followed by amination and subsequent purification steps to isolate the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: ®-2-Amino-4-fluoro-4-methylpentanoic acid can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding keto acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-4-fluoro-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amino and methyl groups contribute to the overall activity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking normal enzymatic functions.
Comparison with Similar Compounds
®-2-Amino-4-methylpentanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
®-2-Amino-4-fluorobutanoic acid: Similar structure but with a shorter carbon chain, affecting its chemical properties and applications.
®-2-Amino-4-chloro-4-methylpentanoic acid:
Uniqueness: The presence of the fluorine atom in ®-2-Amino-4-fluoro-4-methylpentanoic acid imparts unique properties, such as increased stability, altered reactivity, and enhanced biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H12FNO2 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
(2R)-2-amino-4-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12FNO2/c1-6(2,7)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)/t4-/m1/s1 |
InChI Key |
UYFWXTAZASDCCA-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)(C[C@H](C(=O)O)N)F |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


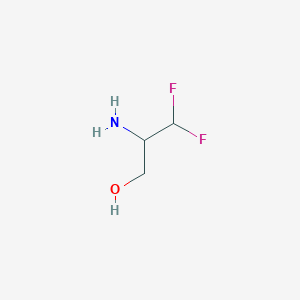

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
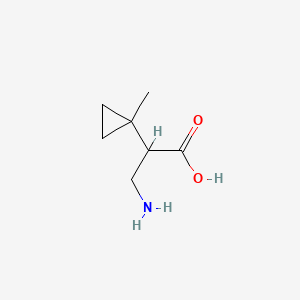
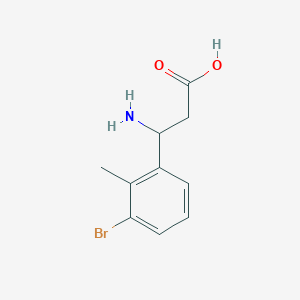
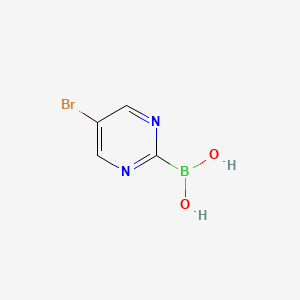


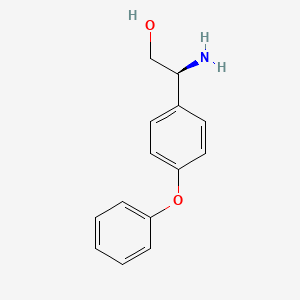

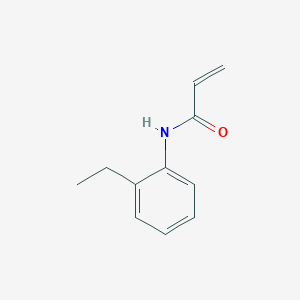
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
